

how to improve charge carrier transport losses with PDADI

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Compound of Interest

Compound Name: 1,3-Diaminopropane dihydroiodide

Cat. No.: B1449387

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PDADI Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **1,3-diaminopropane dihydroiodide** (PDADI) to improve charge carrier transport in experimental settings, particularly in the context of perovskite solar cells.

Frequently Asked Questions (FAQs)

Q1: What is PDADI and what is its primary role in improving charge carrier transport?

A1: PDADI, or **1,3-diaminopropane dihydroiodide**, is an organic ammonium salt used as a surface passivation agent. Its primary role is to reduce defects on the surface of perovskite films, particularly at the interface between the perovskite layer and the electron transporting layer (ETL).[1] This passivation minimizes trap-assisted non-radiative recombination, a major source of efficiency loss, thereby improving the transport and collection of charge carriers.[1][2]

Q2: How does PDADI specifically passivate defects?

A2: PDADI effectively passivates surface defects through chemical interactions. The dual ammonium (NH_3^+) terminal groups in the PDADI molecule can interact with and neutralize halide vacancies on the perovskite surface.[3] This reduces the density of charge traps that would otherwise capture electrons and holes before they can be extracted, thus suppressing non-radiative recombination and improving charge carrier lifetime.[3]

Q3: What are the expected quantitative improvements after a successful PDADI treatment?

A3: A successful PDADI treatment typically leads to significant improvements in perovskite solar cell (PSC) performance. Key benefits include a lower surface defect density, reduced non-radiative recombination, and enhanced charge carrier transport.^[1] This translates to measurable increases in key photovoltaic parameters, such as a higher power conversion efficiency (PCE), an increased open-circuit voltage (Voc), and an improved fill factor (FF).^[1] Furthermore, it can contribute to better long-term stability of the device.^[1]

Q4: Is PDADI treatment effective for all types of perovskite solar cell architectures?

A4: PDADI has demonstrated high effectiveness in inverted (p-i-n) PSCs by modifying the perovskite/ETL interface.^[1] It has also been successfully used to passivate the surface of Pb-Sn alloyed perovskite films, which are common in tandem solar cell applications.^[3] The treatment is particularly beneficial for textured or uneven perovskite surfaces, where it can provide comprehensive passivation, affecting the entire bulk of the perovskite layer rather than just the surface.^[4] While it is versatile, optimization of the treatment protocol is necessary for different perovskite compositions and device structures.

Troubleshooting Guide

Q1: My device's power conversion efficiency (PCE) decreased after PDADI treatment. What went wrong?

A1: A decrease in PCE is counterintuitive but can occur if the treatment is not optimized. Several factors could be the cause:

- **Incorrect Concentration:** The concentration of the PDADI solution is critical. An excessively high concentration can lead to the formation of a thick, insulating 2D perovskite layer on the surface, which can impede charge carrier transport and extraction.^[5]
- **Solvent Issues:** The solvent used (commonly Isopropanol - IPA) may have damaged the underlying perovskite film. Ensure the solvent is high purity and the exposure time is minimized.
- **Inappropriate Annealing:** The post-treatment annealing step (temperature and duration) is crucial. Insufficient annealing may not effectively promote the passivation reaction, while

excessive heat can degrade the perovskite film or the PDADI layer itself.

- **Poor Film Coverage:** Non-uniform coverage or the presence of pinholes can create shunt pathways, reducing device performance.[5]

Q2: I'm observing poor film morphology (e.g., pinholes, aggregation) after applying the PDADI solution. How can I improve it?

A2: Achieving a uniform passivation layer is essential.

- **Optimize Spin-Coating Parameters:** Adjust the spin speed and duration. A higher spin speed can help in forming a thinner, more uniform layer and prevent the formation of aggregates.
- **Check Solution Quality:** Ensure the PDADI is fully dissolved in the solvent. Gentle heating or sonication can help. Filter the solution before use to remove any particulates.
- **Surface Wettability:** The perovskite surface might have poor wettability for the PDADI solution. Some researchers employ a binary solvent system or introduce additives to improve film formation. A binary post-treatment method can sometimes lead to a more uniform surface compared to a unary treatment.[5]

Q3: The open-circuit voltage (Voc) did not improve as expected after treatment. What does this indicate?

A3: The Voc is highly sensitive to non-radiative recombination. If it doesn't improve, it suggests that the passivation of recombination-active defects was not successful.

- **Sub-optimal Passivation:** The PDADI may not be effectively passivating the key defects responsible for Voc loss. This could be due to incorrect concentration or annealing parameters.
- **Interface Energy Level Misalignment:** While PDADI generally promotes favorable energy level alignment for charge extraction, a poorly formed passivation layer could potentially create an energy barrier.[3]
- **Bulk vs. Surface Defects:** PDADI primarily addresses surface defects. If the perovskite film has a high density of bulk defects, the impact of surface passivation on Voc might be limited.

Q4: The long-term stability of my device has not improved. What should I check?

A4: PDADI treatment generally enhances stability by passivating defect sites that can be entry points for moisture or oxygen. If stability is not improved:

- **Incomplete Passivation:** Lingering surface defects can still act as degradation sites. Re-optimize the treatment protocol to ensure comprehensive coverage and effective passivation.
- **Hygroscopic Nature:** The PDADI layer itself might be slightly hygroscopic. Ensure that all processing and storage are done in a controlled, low-humidity environment (e.g., a nitrogen-filled glove box).
- **Encapsulation:** For long-term stability testing, proper device encapsulation is crucial to protect the entire device stack, including the passivation layer, from environmental stressors. Unencapsulated devices may still show degradation, although typically at a slower rate than untreated devices.^[1]

Quantitative Data Summary

The following tables summarize the performance improvements observed in perovskite solar cells after PDADI treatment as reported in the literature.

Table 1: Performance of Inverted (p-i-n) PSCs with and without PDADI Treatment

Treatment	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)
Control (No PDADI)	1.135	24.18	80.51	22.08
PDADI-Treated	1.184	24.83	85.29	25.09
Data sourced from a study on p-i-n perovskite solar cells. ^[1]				

Table 2: Carrier Lifetime and Defect Density in Pb-Sn Alloyed Perovskite Films

Treatment	Carrier Lifetime (ns)	Defect Density (cm ⁻³)
Control (No PDADI)	258.9	2.8 x 10 ¹⁶
PDADI-Treated	401.3	1.4 x 10 ¹⁶

Data sourced from a study on surface defect passivation in Pb-Sn alloyed perovskite films.

[\[3\]](#)

Experimental Protocols

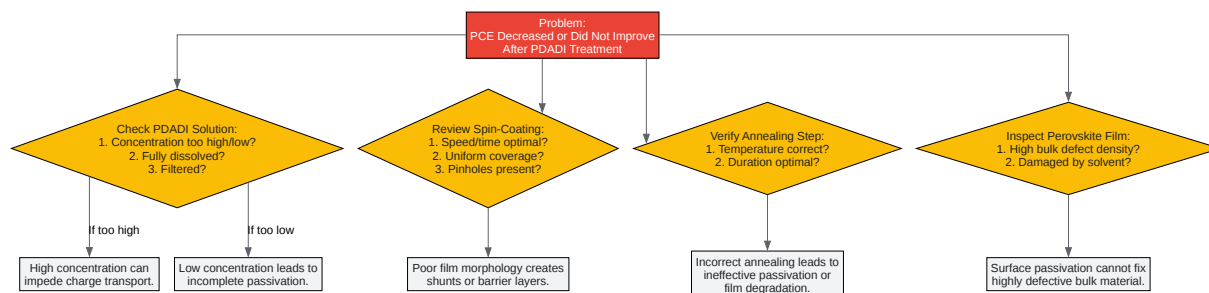
Protocol: Post-Treatment of Perovskite Films with PDADI

This protocol provides a general methodology for applying a PDADI passivation layer to a pre-formed perovskite film. Note: Optimal parameters may vary depending on the specific perovskite composition and device architecture.

- PDADI Solution Preparation:
 - Dissolve **1,3-diaminopropane dihydroiodide** (PDADI) in high-purity isopropanol (IPA). A typical starting concentration is 0.5 to 1.0 mg/mL.
 - Ensure the PDADI is fully dissolved. Gentle warming or brief sonication can be used if necessary.
 - Filter the solution through a 0.22 µm PTFE syringe filter immediately before use to remove any undissolved particles.
- Application of PDADI Layer:
 - This step should be performed in an inert atmosphere (e.g., a nitrogen-filled glove box).
 - Deposit the PDADI solution onto the perovskite film via spin-coating. A typical two-step program is:
 - Step 1: 3000 rpm for 30 seconds.

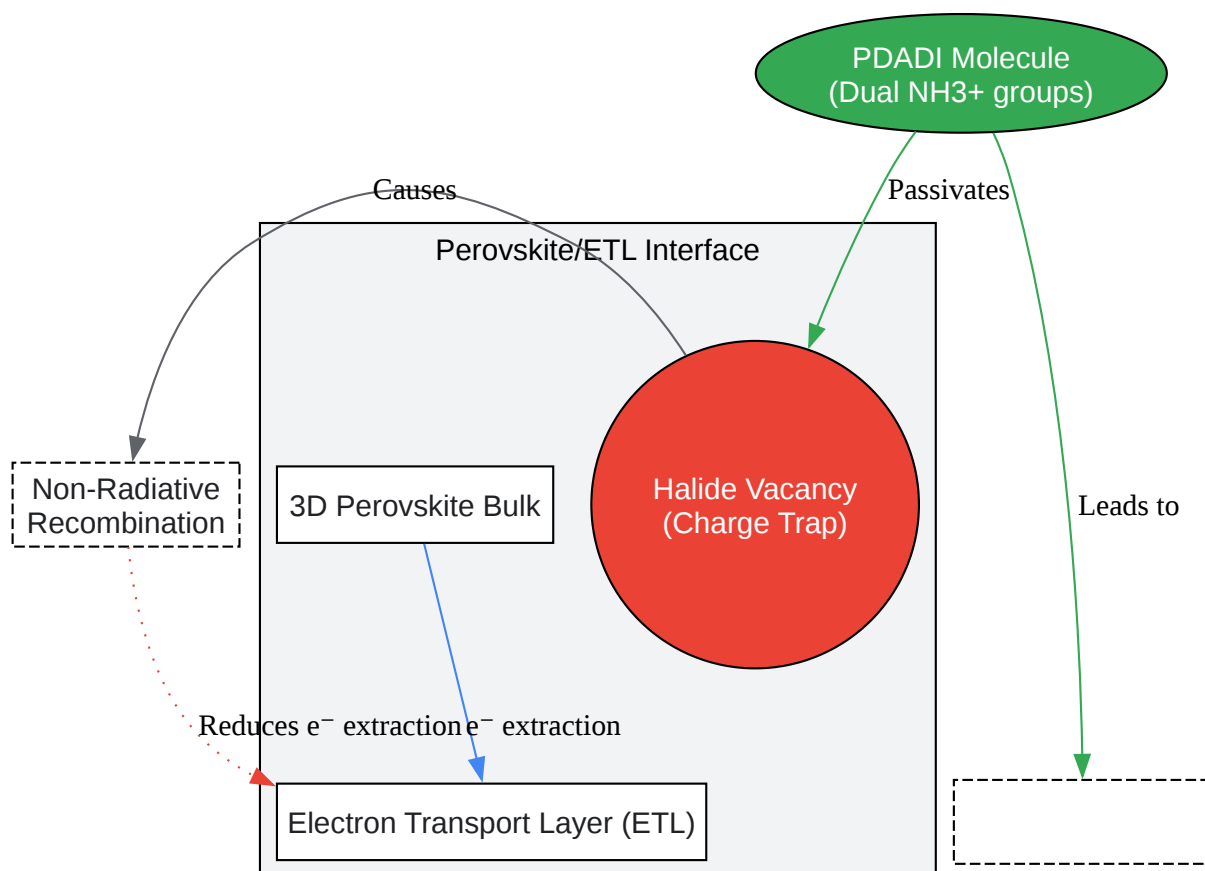
- Dispense a sufficient volume of the solution (e.g., 100-200 μL) to cover the entire substrate surface during rotation.
- Post-Treatment Annealing:
 - Immediately after spin-coating, transfer the substrate to a hotplate inside the glove box.
 - Anneal the film at a temperature between 60°C and 100°C. A common condition is 100°C for 2-10 minutes.^[1] The optimal temperature and time must be determined experimentally.
- Deposition of Subsequent Layers:
 - After allowing the substrate to cool to room temperature, proceed with the deposition of the subsequent layers of the solar cell stack (e.g., hole transport layer or metal electrode).

Visualizations



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Caption: Troubleshooting workflow for diagnosing poor device performance after PDADI treatment.



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Caption: Mechanism of PDADI in passivating surface defects to reduce recombination.



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Caption: Standard experimental workflow for PDADI post-treatment in perovskite solar cells.

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